2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 1897799-93-7
VCID: VC2746648
InChI: InChI=1S/C11H8ClNO3/c12-8-4-2-1-3-7(8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15)
SMILES: C1=CC=C(C(=C1)CC2=NC(=CO2)C(=O)O)Cl
Molecular Formula: C11H8ClNO3
Molecular Weight: 237.64 g/mol

2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid

CAS No.: 1897799-93-7

Cat. No.: VC2746648

Molecular Formula: C11H8ClNO3

Molecular Weight: 237.64 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid - 1897799-93-7

Specification

CAS No. 1897799-93-7
Molecular Formula C11H8ClNO3
Molecular Weight 237.64 g/mol
IUPAC Name 2-[(2-chlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C11H8ClNO3/c12-8-4-2-1-3-7(8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15)
Standard InChI Key HORPESGOZZTUTK-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC2=NC(=CO2)C(=O)O)Cl
Canonical SMILES C1=CC=C(C(=C1)CC2=NC(=CO2)C(=O)O)Cl

Introduction

Physical and Chemical Properties

2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid possesses specific physical and chemical properties that define its behavior in various chemical and biological systems. Table 1 summarizes the key physical and chemical properties of this compound:

Table 1: Physical and Chemical Properties of 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid

PropertyValue
CAS Number1897799-93-7
Molecular FormulaC11H8ClNO3
Molecular Weight237.64 g/mol
IUPAC Name2-[(2-chlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid
Physical StateSolid (inferred based on similar compounds)
Functional GroupsOxazole ring, carboxylic acid, chlorobenzyl

The compound contains several functional groups that contribute to its chemical reactivity:

  • The carboxylic acid group (-COOH) at the 4-position of the oxazole ring can participate in acid-base reactions, esterification, and amide formation.

  • The chlorine atom on the benzyl group provides a site for potential nucleophilic substitution reactions.

  • The oxazole ring itself can undergo various electrophilic and nucleophilic substitution reactions.

Structural Characteristics

The molecular structure of 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid features several key components that contribute to its chemical and biological properties:

Oxazole Ring

The core structure is a five-membered heterocyclic oxazole ring containing one oxygen atom and one nitrogen atom. This aromatic ring system provides planarity and potential for π-π stacking interactions with biological targets such as proteins or nucleic acids.

Chlorobenzyl Substituent

The 2-chlorobenzyl group attached at the 2-position of the oxazole ring enhances the compound's lipophilicity and provides additional sites for intermolecular interactions. The ortho-positioned chlorine atom on the benzyl group creates a specific electronic environment that can influence both the reactivity and biological activity of the molecule.

Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the oxazole ring offers potential for hydrogen bonding interactions and serves as a handle for further chemical modifications. This functional group contributes to the compound's solubility properties and its ability to interact with biological targets through hydrogen bonding and ionic interactions.

Analytical Characterization

The structure and purity of 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid can be confirmed using various analytical techniques:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to characterize such compounds. For oxazole derivatives, NMR spectroscopy can provide detailed information about the molecular structure, including the positions of substituents on the ring.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and related techniques can be used to assess the purity of the compound and for separation from reaction mixtures. The predicted collision cross-section data for related compounds suggests that mass spectrometry coupled with ion mobility spectrometry could also be valuable for characterization .

Biological Activities

Oxazole derivatives, including compounds similar to 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid, exhibit a range of biological activities that make them of interest in medicinal chemistry research.

Antimicrobial Activity

Oxazole derivatives have shown promising results against various bacterial and fungal strains. While specific data on the antimicrobial activity of 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid is limited, related oxazole compounds have demonstrated potent antibacterial activity comparable to standard antibiotics. The presence of the chlorobenzyl group may enhance antimicrobial properties through increased lipophilicity and specific interactions with microbial targets.

Anti-inflammatory Properties

Many oxazole-containing compounds exhibit anti-inflammatory properties, which might be relevant to 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid as well. The mechanism often involves inhibition of inflammatory mediators or signaling pathways.

Structure-Activity Relationships

Comparing 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid with related compounds provides insights into structure-activity relationships that might guide future research and development.

Table 2: Comparison of 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Structural DifferencePotential Impact on Activity
2-(2-Chlorobenzyl)oxazole-4-carboxylic AcidC11H8ClNO3237.64Reference compoundBaseline activity
Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylateC13H12ClNO3265.69Ethyl ester derivativeEnhanced lipophilicity, potential prodrug properties
2-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acidC10H6ClNO3223.61Direct phenyl attachment instead of benzylAltered flexibility and binding geometry
5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acidC10H6ClNO3223.61Chlorophenyl at position 5Different electronic distribution and binding properties
2-(4-Chlorobenzyl)oxazole-4-carboxylic AcidC11H8ClNO3237.64Chlorine at para positionDifferent electronic and steric effects

The position of substituents on the oxazole ring and the benzyl group significantly influences the biological activity of these compounds. For instance, shifting the chlorine atom from the ortho to para position on the benzyl group (as in 2-(4-Chlorobenzyl)oxazole-4-carboxylic Acid) could affect the compound's ability to interact with specific biological targets due to altered electronic and steric properties .

Applications and Research Significance

Based on the properties of oxazole derivatives and related compounds, 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid has potential applications in several areas:

Pharmaceutical Applications

The compound may serve as a lead structure for developing new pharmaceutical agents, particularly in the areas of:

  • Antimicrobial agents: Given the increasing problem of antibiotic resistance, novel oxazole-based antimicrobials could address unmet medical needs.

  • Anti-inflammatory drugs: The potential anti-inflammatory properties could be exploited for conditions such as arthritis or inflammatory bowel disease.

  • Anticancer agents: The structural features suggest potential anticancer activity that warrants further investigation.

Synthetic Intermediates

The carboxylic acid functional group provides a versatile handle for further chemical modifications, making this compound potentially valuable as a synthetic intermediate in the preparation of more complex molecules.

Research Tools

Compounds with well-defined structural and chemical properties like 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid can serve as valuable research tools for investigating biological processes and validating potential drug targets.

Comparison with Therapeutic Agents

The oxazole scaffold appears in several approved drugs and bioactive compounds, suggesting the potential therapeutic relevance of 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid.

Oxazole-Containing Drugs

Several marketed drugs contain oxazole rings, including antibacterials, antifungals, and anti-inflammatory agents. The structural similarity of 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid to these compounds suggests potential therapeutic applications.

Dual-Acting Agents

Research on dual-acting oxazole antihypertensive agents indicates that oxazole derivatives can be designed to interact with multiple therapeutic targets simultaneously . This multi-target approach might be relevant for developing advanced therapeutic applications of 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid derivatives.

Future Research Directions

Several promising research directions for 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid can be identified:

Biological Activity Profiling

Comprehensive screening against various microbial strains, inflammatory mediators, and cancer cell lines would provide valuable insights into the compound's biological activity profile.

Structural Modifications

Systematic modification of the core structure could lead to derivatives with enhanced potency, selectivity, or pharmacokinetic properties. Potential modifications include:

  • Variation of the substituents on the benzyl group

  • Replacement of the carboxylic acid with bioisosteric groups

  • Introduction of additional functional groups to the oxazole ring

Mechanism of Action Studies

Investigating the molecular mechanisms underlying any observed biological activities would be crucial for rational drug design efforts based on this scaffold.

Advanced Synthetic Methods

Development of more efficient and scalable synthesis methods, possibly utilizing flow chemistry approaches as described for related compounds , could facilitate further research and potential commercial applications.

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